

pyridine-2-thiol tautomerism mechanism

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Compound of Interest

Compound Name: *pyridine-2-thiol*

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An In-depth Technical Guide on the Core of **Pyridine-2-thiol** Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-thiol and its tautomer, pyridine-2(1H)-thione, exist in a dynamic equilibrium that is fundamental to their chemical reactivity and biological activity. This document provides a comprehensive examination of the tautomeric mechanism, supported by quantitative thermodynamic data, detailed experimental protocols, and mechanistic diagrams. The equilibrium is highly sensitive to the surrounding environment, shifting in response to changes in solvent, concentration, and temperature. Understanding the factors that govern this tautomerism is critical for applications in coordination chemistry, catalysis, and drug design.

The Thiol-Thione Tautomeric Equilibrium

Pyridine-2-thiol exists as two primary tautomers: the aromatic thiol form (**pyridine-2-thiol**) and the non-aromatic thione form (pyridine-2(1H)-thione).^{[1][2]} While the thiol form possesses a fully aromatic pyridine ring, the thione form is often stabilized by thioamide resonance.^{[1][3]} The position of this equilibrium is a delicate balance of intrinsic molecular stability and extrinsic environmental factors.

In the gas phase, the thiol tautomer is the more stable species.^{[1][4]} However, in solution, the equilibrium almost invariably favors the thione form, a phenomenon attributed to the thione's larger dipole moment, which is better stabilized by solvent molecules.^{[1][3][4]} Polar solvents

and self-association significantly shift the equilibrium toward the thione form.^{[5][6]} Conversely, the thiol form is favored in dilute solutions and in nonpolar solvents.^{[6][7]}

Quantitative Thermodynamic and Computational Data

Numerous experimental and computational studies have quantified the energetic landscape of the **pyridine-2-thiol**/thione tautomerism. The relative stability of the tautomers is highly dependent on the phase (gas vs. solution) and the computational model employed.

Table 1: Relative Energies of Thiol vs. Thione Tautomers

Phase / Solvent	Method	Energy Difference (kcal/mol)	Favored Tautomer	Reference
Gas Phase	CCSD(T)/cc-pVTZ	2.61	Thiol (2SH)	[1][3][4]
Gas Phase	QCISD(T)/TZV2 P	15.2	Thiol (2SH)	[8]
Cyclohexane	IPCM-MP2/6-311+G(3df,2p)	-1.96	Thione (2S)	[1][3][4]
Toluene / C ₆ D ₆	Calorimetry (Enthalpy)	-2.6	Thione (2S)	[1][3][4]

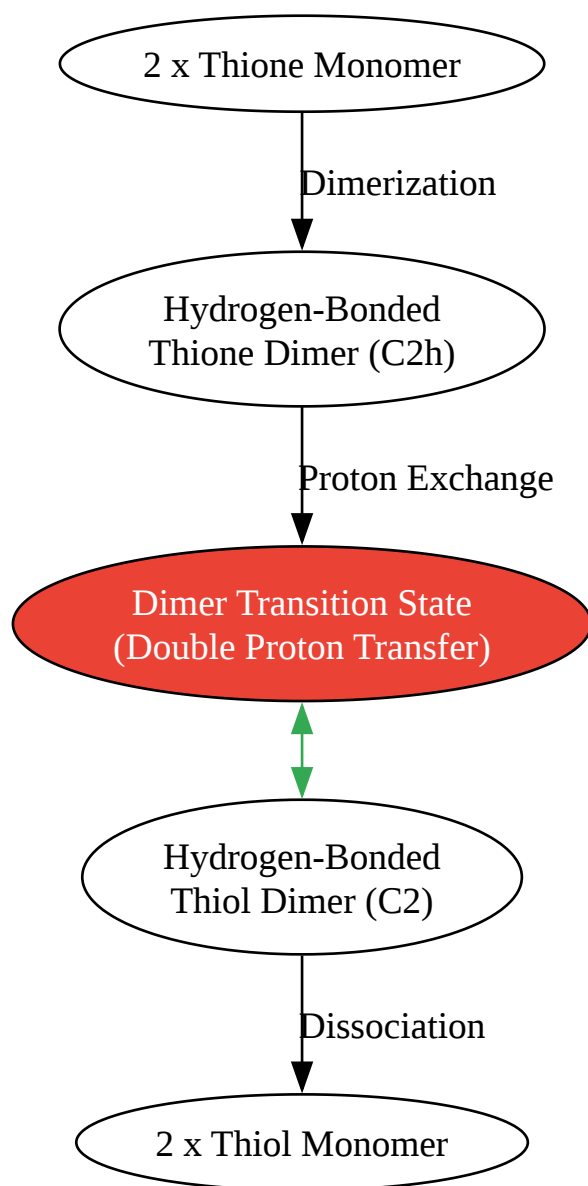
Table 2: Dimerization Thermodynamics of Pyridine-2(1H)-thione

The tautomerization mechanism is believed to proceed through a dimeric intermediate. The thermodynamic parameters for the dimerization of the thione tautomer in benzene-d₆ have been determined experimentally.

Parameter	Value	Units	Conditions	Reference
K _{eq}	165 ± 40	M-1	298 K, C ₆ D ₆	[1][3][4]
ΔH	-7.0 ± 0.7	kcal/mol	22-63 °C, C ₆ D ₆	[1][3][4]
ΔS	-13.4 ± 3.0	cal/(mol·K)	22-63 °C, C ₆ D ₆	[1][3][4]

Mechanism of Tautomerization

Direct intramolecular proton transfer from sulfur to nitrogen has a high activation energy barrier, calculated to be between 25 and 30 kcal/mol.[1][3][4] This makes the unimolecular pathway kinetically unfavorable. The prevailing mechanism is an intermolecular process mediated by a hydrogen-bonded dimer.[1][3] In this pathway, two thione molecules form a cyclic dimer, facilitating a concerted, low-energy double proton transfer.



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Experimental Protocols

The study of **pyridine-2-thiol** tautomerism relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the structure, stability, and dynamics of the equilibrium.

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Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the dominant tautomer.^[4] The key diagnostic bands are the S-H stretch of the thiol form and the N-H stretch of the thione form.

- Protocol: Infrared spectra are recorded in the 4000-400 cm^{-1} range.^[9] For solution-state studies, the compound is dissolved in various solvents (e.g., toluene, heptane, methylene chloride, CCl_4).^[1] The absence of a discernible S-H stretching band ($\nu_{\text{S-H}}$), typically expected around 2500-2600 cm^{-1} , in solution provides strong evidence for the predominance of the thione tautomer.^{[1][3]} Variable temperature experiments can be performed to measure thermodynamic parameters.^{[1][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the ratio of tautomers in solution.

- Protocol: ^1H and ^{13}C NMR spectra are recorded in various deuterated solvents (e.g., CDCl_3 , DMSO-d_6).^{[10][11]} The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For the thione tautomer in DMSO-d_6 , a broad signal corresponding to the N-H proton is typically observed at very low field (e.g., ~ 13.5 ppm).^[10] Solid-state NMR can also be employed to determine the structure in the crystalline phase.^[11]

UV-Vis Absorption Spectroscopy

The electronic absorption spectra of the thiol and thione tautomers are distinct, allowing for spectrophotometric investigation of the equilibrium.^[6]

- Protocol: UV-Vis spectra are obtained in solvents of varying polarity (e.g., cyclohexane, ethanol, water). The thione form typically exhibits characteristic absorption bands, for instance, at around 271 nm and 342 nm. By analyzing the spectra at different concentrations, the influence of self-association on the equilibrium can be studied.^{[5][6]} The time course of spectral changes can reveal the kinetics of tautomerization or subsequent reactions like oxidation to the disulfide.^[6]

Computational Chemistry

Theoretical calculations are essential for determining the intrinsic properties of the tautomers and mapping the reaction pathway.

- Protocol: Geometries of the tautomers, dimers, and transition states are optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional, or ab initio methods like Møller-Plesset perturbation theory (MP2).^{[1][12]} High-level single-point energy calculations (e.g., CCSD(T)) are then performed with large basis sets (e.g., 6-311+G(3df,2p), cc-pVTZ) to obtain accurate relative energies.^{[1][3][8]} Solvent effects are modeled using continuum models like the Polarizable Continuum Model (PCM).^{[12][13]}

Conclusion

The tautomerism of **pyridine-2-thiol** is a classic example of a prototropic equilibrium governed by a subtle interplay of aromaticity, resonance stabilization, and intermolecular interactions. While the aromatic thiol form is more stable in isolation (gas phase), the thione form predominates in the condensed phase due to its larger dipole moment and its ability to form stable hydrogen-bonded dimers. The mechanism of interconversion is not a simple intramolecular hop but a lower-energy pathway involving these dimeric species. A multi-pronged approach combining FTIR, NMR, and UV-Vis spectroscopy with high-level computational modeling is necessary to fully elucidate the thermodynamics and kinetics of this fundamental chemical process.

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